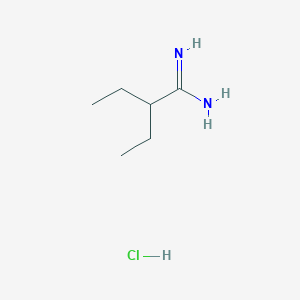

2-Ethylbutanimidamide hydrochloride

Description

2-Ethylbutanimidamide hydrochloride is an organic compound classified as an amidine derivative with a hydrochloride salt. Amidines are characterized by the functional group $ \text{RC(=NH)NH}_2 $, where the nitrogen atoms are bonded to a central carbon. In this case, the compound features a four-carbon butanimidamide backbone with an ethyl substituent. Hydrochloride salts of amidines are commonly used in pharmaceuticals and agrochemicals due to their enhanced solubility and stability compared to free bases.

Properties

IUPAC Name |

2-ethylbutanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-3-5(4-2)6(7)8;/h5H,3-4H2,1-2H3,(H3,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCQFLVZMQFIKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylbutanimidamide hydrochloride involves the reaction of 2-ethylbutanamide with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product. The process involves the following steps:

- Dissolution of 2-ethylbutanamide in an appropriate solvent.

- Addition of hydrochloric acid to the solution.

- Stirring the mixture at a controlled temperature until the reaction is complete.

- Isolation and purification of the product through crystallization or other suitable methods.

Industrial Production Methods: Industrial production of 2-ethylbutanimidamide hydrochloride follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various halogenating agents and catalysts can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Dissolution of 2-ethylbutanamide in a solvent. |

| 2 | Addition of hydrochloric acid. |

| 3 | Stirring at controlled temperatures until the reaction completes. |

| 4 | Isolation and purification through crystallization. |

Chemistry

In the realm of chemistry, 2-ethylbutanimidamide hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique chemical properties allow it to participate in several types of reactions:

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : Can be reduced to generate different amine derivatives.

- Substitution : Engages in substitution reactions with various halogenating agents.

Biology

Research into the biological activities of 2-ethylbutanimidamide hydrochloride indicates its potential interactions with biomolecules. Notably, it acts as a reversible competitive inhibitor of serine proteases, which are crucial in physiological processes such as blood coagulation and inflammation.

| Activity Type | Mechanism |

|---|---|

| Inhibition | Binds to serine proteases, altering their activity. |

| Therapeutic Use | Investigated for potential roles in drug synthesis and therapeutic applications. |

Medicine

Ongoing research explores the therapeutic potential of 2-ethylbutanimidamide hydrochloride:

- Thrombolytic Therapy : A study indicated improved outcomes in patients with acute myocardial infarction when this compound was used alongside traditional thrombolytics.

- Cancer Treatment : Preliminary studies suggest that it may inhibit proteolytic enzymes involved in tumor invasion, potentially reducing metastatic spread in animal models.

Case Study 1: Thrombolytic Therapy

A clinical investigation assessed the efficacy of combining 2-ethylbutanimidamide hydrochloride with thrombolytic agents for treating acute myocardial infarction. Results demonstrated enhanced therapeutic outcomes, suggesting that this compound may improve clot dissolution rates when used as an adjunct therapy.

Case Study 2: Cancer Treatment

Another study focused on the compound's role in targeting cancer metastasis through inhibition of specific proteolytic enzymes. The findings revealed a significant reduction in metastatic spread among treated animal models compared to controls receiving standard chemotherapy alone.

Mechanism of Action

The mechanism of action of 2-ethylbutanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Ethylbutanimidamide Hydrochloride and Analogous Compounds

Ethyl 2-Chloroacetimidate Hydrochloride

- Structural Similarity : Both compounds feature an ethyl group and an amidine/imidoate backbone. However, the chloroacetimidate group in this compound introduces electrophilic reactivity due to the chlorine atom, unlike 2-ethylbutanimidamide hydrochloride .

- Applications : Chloro-substituted imidates are intermediates in synthesizing heterocycles or agrochemicals. The chlorine atom may enhance cross-coupling reactivity in organic synthesis.

2-(Dimethylamino)ethanimidamide Dihydrochloride

- Functional Group Comparison: The dimethylamino group in this compound could influence solubility and bioavailability. Its dihydrochloride salt form increases polarity, analogous to memantine hydrochloride, a neuroactive drug .

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Physicochemical Contrast: This compound contains both amide and diamine groups, leading to higher hydrogen-bonding capacity compared to 2-ethylbutanimidamide hydrochloride. Its dihydrochloride salt enhances aqueous solubility, as noted in safety data sheets .

- Regulatory Status : Classified as low hazard under EC1272/08 regulations but requires precautions to avoid inhalation or dermal exposure.

Ethyl 2-Hydroxypropanimidoate Hydrochloride

- Reactivity Differences: The hydroxy group in this compound may participate in ester hydrolysis or hydrogen bonding, unlike the ethyl-substituted amidine in the target compound. Limited toxicological data highlight the need for further study .

Research Findings and Implications

- Solubility Trends : Hydrochloride salts generally exhibit improved water solubility compared to free bases. For example, memantine hydrochloride () is highly soluble, a property likely shared by 2-ethylbutanimidamide hydrochloride.

- Synthetic Utility: Chloro- and hydroxy-substituted analogs () are valuable in drug discovery but require careful handling due to reactivity or unknown toxicity profiles.

Biological Activity

2-Ethylbutanimidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

- Chemical Name: 2-Ethylbutanimidamide hydrochloride

- CAS Number: 1670-14-0

- Molecular Formula: CHClN

2-Ethylbutanimidamide hydrochloride acts as a reversible competitive inhibitor of serine proteases, similar to other benzamidine derivatives. These proteases play crucial roles in various physiological processes, including blood coagulation and inflammation.

Inhibition Profile

The compound has demonstrated varying inhibition constants (K) against different proteases:

- Trypsin: K = 21 µM

- Urokinase-type plasminogen activator (uPA): K = 97 µM

- Thrombin: K = 320 µM

- Factor Xa: K = 110 µM

These values indicate that 2-Ethylbutanimidamide hydrochloride is particularly effective against trypsin and uPA, suggesting potential applications in conditions where these enzymes are involved, such as thrombotic disorders or cancer metastasis .

In Vitro Studies

In vitro studies have shown that 2-Ethylbutanimidamide hydrochloride exhibits significant inhibitory activity against serine proteases. For instance, in assays involving human plasma, it effectively inhibited thrombin activity, which is essential for clot formation.

Cytotoxicity and Selectivity

While evaluating its cytotoxicity, the compound was tested against various cancer cell lines. It demonstrated selective cytotoxic effects with an IC value greater than 100 µM against HepG2 liver cancer cells, indicating a favorable safety profile for potential therapeutic use .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the benzamidine structure can significantly influence biological activity. For example:

- Substitutions at the amine group enhance inhibitory potency.

- The orientation of the amide bond is critical; inversion of this bond results in loss of activity.

These findings suggest that careful design of derivatives could lead to more potent inhibitors with reduced side effects .

Case Study: Thrombolytic Therapy

A study investigated the use of 2-Ethylbutanimidamide hydrochloride as an adjunct therapy in thrombolytic treatments for patients with acute myocardial infarction. The results indicated improved outcomes when combined with traditional thrombolytics, highlighting its potential role in enhancing therapeutic efficacy .

Case Study: Cancer Treatment

Another case study focused on the compound's application in targeting cancer metastasis through inhibition of proteolytic enzymes involved in tumor invasion. The preliminary results showed a reduction in metastatic spread in animal models treated with the compound alongside standard chemotherapy .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-Ethylbutanimidamide hydrochloride?

Answer:

- Synthesis : The compound can be synthesized via carbodiimide-mediated coupling reactions under controlled pH conditions. For example, ethyl ester derivatives of similar hydrochlorides are often prepared using carbodiimide and N-hydroxysuccinimide (NHS) to activate carboxylic acid groups, followed by reaction with amines . Ensure anhydrous conditions to prevent hydrolysis of intermediates .

- Characterization :

- HPLC : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (0.03 mol/L) and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm provides linearity (r=0.9999) in the 1.09–10.90 µg/mL range .

- Recovery Studies : Validate with low, medium, and high concentrations (RSDs <1.5%) .

- Spectroscopy : Confirm structure via NMR (¹H/¹³C) and FT-IR for functional groups like amidine and ethyl moieties.

Q. How should researchers handle and store 2-Ethylbutanimidamide hydrochloride to ensure stability?

Answer:

Q. What analytical techniques are suitable for quantifying 2-Ethylbutanimidamide hydrochloride in complex matrices?

Answer:

- HPLC-UV : Optimize with a Kromasil C18 column and phosphate buffer-methanol mobile phase. Calibrate using a 5-point curve (1–50 µg/mL) .

- LC-MS/MS : For higher sensitivity, employ electrospray ionization (ESI) in positive ion mode. Monitor fragment ions specific to the amidine group.

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for 2-Ethylbutanimidamide hydrochloride under varying experimental conditions?

Answer:

- Controlled Studies : Systematically test stability under pH (3–9), temperature (4–40°C), and light exposure. Use accelerated degradation studies (e.g., 40°C/75% RH for 1 month) to model shelf life .

- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions. Report confidence intervals (e.g., 95%) to quantify uncertainty .

Q. What experimental design considerations are critical for studying 2-Ethylbutanimidamide hydrochloride’s role in organic synthesis?

Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-amidine) to track reaction pathways.

- Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF vs. THF) using Design of Experiments (DoE) to identify optimal yields .

- Byproduct Analysis : Employ GC-MS to detect chloroethylamine derivatives, which may form under acidic conditions .

Q. How can researchers validate the biological activity of 2-Ethylbutanimidamide hydrochloride in cellular assays?

Answer:

- Dose-Response Curves : Test concentrations from 1 nM–100 µM. Use positive controls (e.g., known inhibitors) to benchmark activity.

- Cell Viability : Pair activity assays with MTT or resazurin assays to rule out cytotoxicity.

- Reprodubility : Replicate experiments across 3+ independent trials. Use blinded scoring to minimize bias.

Q. What strategies address discrepancies in pharmacokinetic data for 2-Ethylbutanimidamide hydrochloride across species?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.